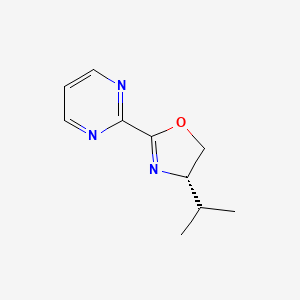

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Description

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative featuring a 4,5-dihydrooxazole core with an (S)-configured isopropyl group at the 4-position and a pyrimidin-2-yl substituent at the 2-position. Its molecular formula is C₁₀H₁₃N₃O (molecular weight: 191.23 g/mol), derived from the oxazoline ring (C₃H₅NO), the isopropyl group (C₃H₇), and the pyrimidin-2-yl moiety (C₄H₃N₂) .

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOXSVGRQVHHJE-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted oxazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chiral oxazoline ligands are structurally diverse, with variations in the 2-aryl and 4-alkyl substituents critically influencing their steric, electronic, and catalytic profiles. Below is a comparative analysis of (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole with analogous derivatives:

Table 1: Structural and Functional Comparison of Selected Oxazoline Derivatives

Key Comparisons:

Steric Effects: The isopropyl group at the 4-position (target compound) offers moderate steric hindrance, balancing substrate access and metal-center stabilization. Phenyl substituents (entry 3) introduce rigidity and planar aromaticity, favoring π-stacking but limiting conformational flexibility .

Electronic Effects :

- The pyrimidin-2-yl group (target compound) is less basic than pyridin-2-yl (entry 3) due to its additional nitrogen atom, reducing electron density at the metal center. This can stabilize electrophilic intermediates in catalysis .

- Trifluoromethyl groups (entry 4) strongly withdraw electrons, enhancing oxidative stability and altering metal-ligand bond polarization .

Synthetic Yields: The target compound is synthesized in 32% yield , while the isoquinolin-1-yl analog (entry 5) achieves 86% yield, reflecting the influence of aryl group reactivity on cyclization efficiency .

Catalytic Performance: Pyrimidine-based ligands (target compound) excel in reactions requiring π-backbonding, such as copper-catalyzed asymmetric alkylations . Quinoline and isoquinoline derivatives (entries 2, 5) are preferred for reactions involving bulky substrates due to their extended aromatic systems .

Biological Activity

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 190.24 g/mol

The compound features an oxazole ring fused with a pyrimidine moiety, contributing to its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

- Receptor Modulation : It may also modulate the activity of various receptors involved in cellular signaling pathways, although specific receptor targets are still under investigation.

Biological Activity and Therapeutic Applications

Research has indicated several promising biological activities for this compound:

- Antitumor Activity : In preclinical studies, the compound demonstrated significant antitumor efficacy in xenograft models without notable toxicity. This suggests its potential as an anticancer agent .

- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, although further research is needed to establish its effectiveness against specific pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antitumor | Significant efficacy in xenograft models | |

| Enzyme Inhibition | Inhibits CDKs leading to apoptosis | |

| Antimicrobial | Potential antimicrobial activity observed |

Case Study: Antitumor Efficacy

In a study assessing the antitumor effects of this compound, researchers administered the compound to mice with induced hematologic malignancies. The results showed a marked reduction in tumor size and improved survival rates compared to control groups. Notably, the compound did not exhibit significant toxicity, indicating a favorable safety profile for further development as a therapeutic agent .

Q & A

Basic Questions

Q. What are the established synthetic routes for (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of chiral β-amino alcohols with pyrimidine-2-carbonyl derivatives. Key parameters include reaction temperature (80–100°C), solvent choice (e.g., toluene or THF), and catalysis by Lewis acids (e.g., ZnCl₂) to enhance stereoselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC is critical for isolating the (S)-enantiomer .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Distinctive shifts for the oxazole ring protons (δ 4.2–4.8 ppm) and pyrimidinyl protons (δ 8.5–9.0 ppm) confirm structural integrity.

- X-ray crystallography : Resolves absolute configuration; C–C bond lengths (1.45–1.52 Å) and dihedral angles (85–95°) between oxazole and pyrimidine rings validate stereochemistry .

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to determine enantiomeric excess (ee) ≥ 98% .

Q. What are the documented stability profiles of this compound under various storage conditions?

- Methodological Answer : Stability studies indicate degradation under prolonged light exposure (>72 hours) or high humidity (>80% RH). Optimal storage is in amber vials at –20°C under inert gas (N₂ or Ar). Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation by HPLC .

Advanced Questions

Q. How can researchers resolve contradictions between computational models and experimental data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Discrepancies in dynamic NMR effects (e.g., fluxionality) versus static X-ray structures require multi-technique validation:

- VT-NMR (variable temperature) to identify conformational equilibria.

- DFT calculations (B3LYP/6-311+G(d,p)) to model ground-state geometries.

- SC-XRD (single-crystal X-ray diffraction) to resolve rigid configurations. Cross-validation with IR/Raman spectroscopy further reconciles data .

Q. What strategies optimize enantioselective synthesis to achieve high enantiomeric excess (ee) in dihydrooxazole derivatives?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-phenylglycinol to induce stereochemistry during cyclization.

- Asymmetric catalysis : Ru(II)-BINAP complexes enable enantioselective hydrogenation (up to 94% ee).

- Kinetic resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica) separates enantiomers post-synthesis. Monitor ee via chiral GC-MS .

Q. Are there validated protocols for assessing enzyme inhibition or biological activity specific to this compound's structural features?

- Methodological Answer :

- Kinase inhibition assays : Use ADP-Glo™ kinase assays (e.g., EGFR or CDK2) with IC₅₀ determination via dose-response curves (0.1–100 µM).

- Molecular docking : AutoDock Vina simulates binding to pyrimidine-binding pockets (∆G ≤ –8.5 kcal/mol suggests strong affinity).

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 48-hour exposure; compare to structurally related analogs in .

Q. What role does the pyrimidin-2-yl substituent play in modulating reactivity toward cross-coupling reactions?

- Methodological Answer : The pyrimidine ring acts as an electron-deficient aryl group, enabling Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) at the 4-position. Competitive coordination at the oxazole nitrogen requires protecting groups (e.g., Boc) to prevent side reactions. Post-coupling deprotection with TFA/CH₂Cl₂ (1:1) yields functionalized derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.